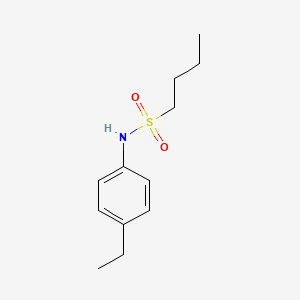
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a novel small molecule compound that has been extensively studied for its potential applications in various scientific research areas. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases such as neuropathic pain, depression, and anxiety.
Mecanismo De Acción
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation. By blocking the activity of this receptor, 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce pain and inflammation in various disease conditions, including neuropathic pain, arthritis, and inflammatory bowel disease. It can also improve mood and reduce anxiety and depression-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency for the TRPV1 receptor, its favorable pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, there are also some limitations, including its relatively short half-life and the need for further optimization of its chemical structure for improved efficacy and safety.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective TRPV1 receptor antagonists based on the chemical structure of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide in various disease conditions, including neuropathic pain, inflammatory bowel disease, and anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide and its effects on other physiological systems.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with piperidine-4-carboxylic acid in the presence of acetic anhydride and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is neuropathic pain, where 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has shown promising results in preclinical studies by inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation.
Propiedades
IUPAC Name |
1-acetyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYYTPSAPALRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5491741.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)

![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![ethyl 1-[4-(2-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5491775.png)
![5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol](/img/structure/B5491782.png)

![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5491818.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5491828.png)
![methyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5491837.png)
